molecular formula C20H18ClN B14526051 1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride CAS No. 62578-42-1

1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride

Cat. No.: B14526051
CAS No.: 62578-42-1
M. Wt: 307.8 g/mol
InChI Key: ZYXLDAHTUFPQMA-UHFFFAOYSA-N
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Description

1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as pyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom. The compound has a unique structure that combines an indene and a pyridine ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride typically involves the cyclization of enamidoindenes. One common method is the Vilsmeier-Haack formylation, although this method has shown limitations in some cases . The reaction conditions often require the use of acidic catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but often require controlled temperatures and specific solvents to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Scientific Research Applications

1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride is unique due to its specific combination of an indene and a pyridine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62578-42-1

Molecular Formula

C20H18ClN

Molecular Weight

307.8 g/mol

IUPAC Name

1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride

InChI

InChI=1S/C20H17N.ClH/c1-14-11-18-17-10-6-5-9-16(17)13-19(18)20(21-14)12-15-7-3-2-4-8-15;/h2-11H,12-13H2,1H3;1H

InChI Key

ZYXLDAHTUFPQMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C(=N1)CC4=CC=CC=C4.Cl

Origin of Product

United States

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